molecular formula C13H12N2O4 B5859412 methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate

methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate

Cat. No. B5859412
M. Wt: 260.24 g/mol
InChI Key: FEMSLEHNFSYUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate, also known as MCI-186, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 1985 by Japanese researchers and has since been the subject of numerous scientific investigations. In

Mechanism of Action

The exact mechanism of action of methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate is not fully understood. However, it is thought to exert its neuroprotective effects through a number of different mechanisms. These include its ability to scavenge free radicals, inhibit lipid peroxidation, and modulate inflammatory responses. methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate has also been shown to enhance the expression of neurotrophic factors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to reduce oxidative stress, inhibit inflammation, and improve neuronal survival and function. methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate has also been shown to enhance the expression of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).

Advantages and Limitations for Lab Experiments

Methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate has several advantages for laboratory experiments. It is a small molecule drug that is relatively easy to synthesize and purify. It also has well-established neuroprotective properties, which make it a useful tool for investigating the mechanisms of neuroprotection. However, there are also some limitations to using methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate in laboratory experiments. For example, it has a relatively short half-life, which may limit its effectiveness in some experimental settings. Additionally, it has been shown to have some toxic effects at high concentrations, which may limit its use in certain experimental models.

Future Directions

There are several future directions for research on methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate. One area of interest is the development of new synthetic methods that can improve the yield and purity of this compound. Another area of interest is the investigation of methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate as a potential therapeutic agent for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is also interest in developing new analogs of methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate that may have improved neuroprotective properties or reduced toxicity. Overall, the future of research on methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate looks promising, and this compound is likely to continue to be an important tool for investigating the mechanisms of neuroprotection.

Synthesis Methods

Methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate is synthesized through a multistep process that involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzoic acid methyl ester to produce methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate. The overall yield of this synthesis method is approximately 30%.

Scientific Research Applications

Methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate has been studied extensively for its potential therapeutic applications. In particular, it has been investigated as a neuroprotective agent for the treatment of various neurological disorders, including stroke, traumatic brain injury, and spinal cord injury. methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate has been shown to have antioxidant and anti-inflammatory properties, which are thought to contribute to its neuroprotective effects.

properties

IUPAC Name

methyl 4-[(5-methyl-1,2-oxazole-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-7-11(15-19-8)12(16)14-10-5-3-9(4-6-10)13(17)18-2/h3-7H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMSLEHNFSYUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(5-methyl-1,2-oxazol-3-yl)carbonyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.